2-Methyl-3-pentylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40790-46-3 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-methyl-3-pentylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-3-4-5-8-12-11(2)15-13-9-6-7-10-14(13)16-12/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI Key |
AIYFKGYZMAYUIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2N=C1C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 3 Pentylquinoxaline
Established Approaches for Quinoxaline (B1680401) Core Formation
The foundational strategies for constructing the quinoxaline ring system are well-established, primarily relying on the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring.
The most traditional and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (or its substituted derivatives) and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This classic approach, first reported by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline synthesis. nih.govencyclopedia.pub The reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons, followed by cyclization and dehydration to form the quinoxaline ring.
To synthesize 2-Methyl-3-pentylquinoxaline specifically, the required precursors would be o-phenylenediamine and octane-2,3-dione . The reaction mechanism proceeds through a diimine intermediate which then undergoes cyclization and aromatization.
Historically, these reactions often required high temperatures and the use of strong acid catalysts, leading to long reaction times and potential side products. nih.govnih.gov However, significant research has focused on developing milder and more efficient catalytic systems to promote this transformation. nih.govchim.it
Beyond the classical condensation, various heteroannulation strategies have been developed to construct the quinoxaline framework. These methods often involve the formation of multiple carbon-nitrogen bonds in a single synthetic operation. One such modern approach is the cobalt-catalyzed annulation of o-phenylenediamines with internal alkynes, using molecular oxygen as the terminal oxidant. researchgate.net This method provides an efficient route to a variety of quinoxaline derivatives under mild conditions. researchgate.net
Other heteroannulation strategies include:
Oxidative Cyclization: Reactions involving the oxidative cyclization of α-hydroxy ketones or α-halo ketones with o-phenylenediamines provide access to the quinoxaline core. nih.gov For instance, α-halo ketones can react with o-phenylenediamines in water at elevated temperatures without the need for a catalyst. nih.gov
Palladium-Catalyzed Reductive Annulation: A newer strategy involves the palladium-catalyzed hydrogenative annulation of catechols and nitroarylamines, offering a direct route to novel quinoxaline derivatives without pre-functionalization of the starting materials. rsc.org
Targeted Synthetic Routes for this compound
Achieving an efficient synthesis of an unsymmetrically substituted quinoxaline like this compound requires careful control over the reaction conditions to ensure high yield and regioselectivity.
The synthesis of alkyl-substituted quinoxalines via the condensation of o-phenylenediamines and α-dicarbonyl compounds has been the subject of extensive optimization studies. sapub.org The key is the selection of an appropriate catalyst and solvent system to facilitate the reaction under mild conditions, often at room temperature. encyclopedia.pubnih.gov
Various catalytic systems have been shown to be effective, including:
Lewis and Brønsted Acids: Catalysts such as iodine, ammonium bifluoride, and various metal triflates (e.g., zinc triflate) have been employed to accelerate the condensation. nih.govencyclopedia.pubchim.it
Organocatalysts: Environmentally benign organocatalysts like nitrilotris(methylenephosphonic acid) have been used to synthesize quinoxalines in high yields with short reaction times. nih.gov
Heterogeneous Catalysts: To improve sustainability, solid-supported catalysts such as alumina-supported heteropolyoxometalates have been developed. These catalysts are effective at room temperature, easily recoverable, and can be reused multiple times without significant loss of activity. nih.gov
The choice of solvent also plays a critical role. While traditional syntheses used organic solvents like DMF, modern protocols often employ greener solvents such as ethanol, aqueous ethanol, or even water, aligning with the principles of sustainable chemistry. nih.govsapub.org In some cases, solvent-free conditions using microwave irradiation have proven highly effective, offering rapid reaction times and high yields. sapub.org
Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Iodine (I₂) | DMSO, Room Temp, 12h | Accelerates oxidative cyclization, mild conditions. | encyclopedia.pub |
| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol | Mild, efficient, excellent yields (90-98%). | nih.gov |
| Zinc Triflate (Zn(OTf)₂) | CH₃CN, Room Temp | High yields (up to 90%), mild conditions. | encyclopedia.pub |
| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temp | Heterogeneous, recyclable, high yields, green. | nih.gov |
| Microwave Irradiation (Catalyst-free) | Solvent-free or Ethanol, 60s | Extremely fast, high yields, clean products. | sapub.org |
While this compound itself is achiral, the principles of stereoselective synthesis are crucial when substituents on the quinoxaline core or the starting materials contain stereocenters. The development of asymmetric methods for quinoxaline synthesis is an active area of research, particularly for applications in medicinal chemistry.
Approaches to stereoselective synthesis generally involve:
Chiral Starting Materials: Using enantiomerically pure o-phenylenediamines or α-dicarbonyl compounds derived from a chiral pool.
Chiral Catalysts: Employing chiral Lewis acids or organocatalysts to induce enantioselectivity in the cyclization step.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants, which directs the stereochemical outcome of the reaction and can be removed subsequently.
These strategies are vital for producing enantiomerically pure quinoxaline derivatives, which can exhibit significantly different biological activities.
Green Chemistry Principles in Quinoxaline Synthesis
The integration of green chemistry principles has revolutionized the synthesis of quinoxalines, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirt.orgbenthamdirect.com This shift is a response to the limitations of traditional methods, which often involved toxic solvents, harsh reagents, and significant energy consumption. ijirt.org
Key green strategies applied to quinoxaline synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. nih.govijirt.org
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govbenthamdirect.com
Development of Reusable Catalysts: Employing heterogeneous catalysts, such as nanocatalysts or polymer-supported catalysts, that can be easily separated from the reaction mixture and reused, enhancing atom economy and reducing waste. nih.govbenthamdirect.com
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which minimizes the need for purification of intermediates and reduces solvent usage and waste generation. researchgate.net
These sustainable methods not only make the synthesis of quinoxalines more environmentally friendly but also often improve efficiency and yield. ekb.eg
Table 2: Traditional vs. Green Synthetic Approaches for Quinoxalines
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Catalyst | Strong acids (e.g., H₂SO₄) | Recyclable nanocatalysts, organocatalysts, water. |
| Solvent | Toxic/hazardous organic solvents (e.g., DMF) | Green solvents (water, ethanol), or solvent-free. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic waves. |
| Reaction Time | Often long (several hours) | Significantly shorter (minutes to seconds). |
| Waste Generation | Higher, with hazardous by-products | Minimized, aligns with atom economy principles. |
Catalytic Approaches in the Synthesis of Quinoxaline Scaffolds
The synthesis of the quinoxaline scaffold, the core structure of this compound, has been significantly advanced through the development of diverse catalytic methodologies. The traditional synthesis, which involves the condensation of an aromatic 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound, often required harsh conditions such as high temperatures and strong acid catalysts nih.govnih.gov. Modern catalytic approaches have emerged to overcome these limitations, offering milder reaction conditions, higher yields, shorter reaction times, and improved environmental compatibility through the use of heterogeneous, reusable, or metal-free systems nih.govrsc.org. These methods focus on efficiently facilitating the crucial cyclocondensation reaction that forms the pyrazine ring of the quinoxaline system.
A wide array of catalysts has been explored, ranging from simple metal salts and organocatalysts to sophisticated nanocatalysts and heteropoly acids. These catalysts typically function by activating the carbonyl group of the 1,2-dicarbonyl compound, thereby facilitating the nucleophilic attack by the amino groups of the o-phenylenediamine, followed by cyclization and dehydration to yield the quinoxaline product nih.gov.
Transition-Metal Catalysis
Transition metals are widely employed due to their ability to act as Lewis acids, activating the carbonyl reactants. Various simple and complex metal-based catalysts have proven effective. For instance, salts such as copper (II) sulfate pentahydrate (CuSO₄·5H₂O), chromium (II) chloride hexahydrate (CrCl₂·6H₂O), and lead (II) bromide (PbBr₂) have been successfully used to catalyze the synthesis of quinoxaline derivatives in ethanol at room temperature orientjchem.org. Nickel-based systems, like the inexpensive NiBr₂/1,10-phenanthroline combination, have also been shown to be effective for these syntheses organic-chemistry.org. More advanced systems involving gold and ruthenium have been utilized for one-pot syntheses starting from terminal alkynes, which are first oxidized to the 1,2-dicarbonyl intermediate before condensation chim.it.
Heterogeneous and Nanocatalysis
A significant focus in modern organic synthesis is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry nih.gov. Nanocatalysts, with their high surface-area-to-volume ratio, offer exceptional catalytic activity rsc.org.
Examples of such systems include:
Alumina-Supported Heteropolyoxometalates : Catalysts like AlCuMoVP and AlFeMoVP supported on alumina have been used for the efficient synthesis of quinoxalines at room temperature in toluene, with yields up to 92% nih.gov.
Silica Nanoparticles (SiO₂ NPs) : These have been used as an effective catalyst for quinoxaline synthesis under solvent-free conditions, providing high yields in short reaction times rsc.org.
Magnetic Nanoparticles : Magnetically recyclable nanoparticles, such as MnFe₂O₄, allow for straightforward catalyst recovery using an external magnet and have been used for quinoxaline synthesis at room temperature chim.it.
Zirconia Nanoparticles : Monoclinic zirconia nanoparticles serve as a robust heterogeneous catalyst for preparing quinoxaline derivatives rsc.org.
Phosphate-Based Catalysts : Common fertilizers like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been repurposed as low-cost, efficient, and recyclable heterogeneous catalysts for this transformation nih.gov.
Metal-Free and Organocatalytic Approaches
To further enhance the sustainability of quinoxaline synthesis, transition-metal-free catalytic systems have been developed. These methods avoid the cost and potential toxicity associated with metal catalysts nih.gov.
Ionic Liquids : 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate functionalized cellulose has been designed as a heterogeneous Brønsted acid catalyst, effectively promoting the reaction in water with yields ranging from 78–99% nih.gov.
Simple Organic Molecules : Phenol has been demonstrated to be a cheap and efficient organocatalyst for the condensation reaction, proceeding in an aqueous solution at room temperature sapub.org.
Iodine : Molecular iodine is another example of a simple, metal-free catalyst that can mediate the cyclocondensation of 1,2-dicarbonyl compounds with o-phenylenediamines sapub.org.
The table below summarizes various catalytic systems employed in the synthesis of quinoxaline scaffolds, showcasing the diversity of modern approaches.
| Catalyst | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene, 25°C, 2h | 92 |
| CuSO₄·5H₂O | Aryl-1,2-diamine, 1,2-dicarbonyl | Ethanol, Room Temp. | High |
| Silica Nanoparticles (SiO₂) | 1,2-diamines, 1,2-diketones | Solvent-free, Room Temp. | Excellent |
| Mono-ammonium phosphate (MAP) | Aryl-1,2-diamine, Benzil | Ethanol, Reflux | High |
| Ionic Liquid Functionalized Cellulose | o-phenylenediamine, 1,2-dicarbonyl | Water, Room Temp. | 78-99 |
| Phenol (20 mol%) | Benzene-1,2-diamine, Benzil | Water, Room Temp. | High |
| MnFe₂O₄ Nanoparticles | Vicinal diamines, 1,2-diketones | Room Temp. | Good |
| NiBr₂/1,10-phenanthroline | 1,2-diamines, 1,2-dicarbonyls | - | - |
Spectroscopic Elucidation and Structural Confirmation of 2 Methyl 3 Pentylquinoxaline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of 2-Methyl-3-pentylquinoxaline is predicted to display distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring and the aliphatic protons of the methyl and pentyl substituents.
Aromatic Region: The four protons on the benzene (B151609) portion of the quinoxaline ring are expected to appear in the downfield region, typically between δ 7.5 and 8.1 ppm. These protons form a coupled system and would likely present as two pairs of multiplets, characteristic of an ortho-disubstituted benzene ring. chemicalbook.comchemicalbook.com
Aliphatic Region:
A sharp singlet, integrating to three protons, is anticipated for the methyl group at the C-2 position, with a chemical shift around δ 2.8 ppm.
The pentyl group at C-3 would show a series of signals. The methylene (B1212753) group (CH₂) directly attached to the quinoxaline ring is expected to be the most downfield of the pentyl protons, appearing as a triplet around δ 3.0 ppm. The subsequent three methylene groups would appear as complex multiplets in the δ 1.3-1.9 ppm range. The terminal methyl group (CH₃) of the pentyl chain would be the most upfield signal, appearing as a triplet around δ 0.9 ppm. nih.gov
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H (H-5, H-8) | ~ 7.9 - 8.1 | Multiplet |
| Aromatic-H (H-6, H-7) | ~ 7.6 - 7.8 | Multiplet |
| 2-CH₃ | ~ 2.8 | Singlet |
| Pentyl-1'-CH₂ | ~ 3.0 | Triplet |
| Pentyl-2',3',4'-CH₂ | ~ 1.3 - 1.9 | Multiplet |
| Pentyl-5'-CH₃ | ~ 0.9 | Triplet |
The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, fourteen distinct signals are expected.
Aromatic and Heterocyclic Carbons: Ten carbon signals are predicted for the quinoxaline ring system. The carbons directly bonded to nitrogen (C-2 and C-3) would appear significantly downfield, likely in the δ 150-160 ppm range. nih.gov The remaining eight aromatic carbons would resonate between δ 125 and 145 ppm. d-nb.infochemicalbook.com Quaternary carbons generally show weaker signals. hw.ac.uk
Aliphatic Carbons: The methyl carbon at C-2 is expected around δ 20-25 ppm. The five carbons of the pentyl group would appear in the upfield region, with the terminal methyl carbon being the most shielded (lowest chemical shift, ~14 ppm) and the other methylene carbons appearing between δ 22 and 35 ppm. oregonstate.educompoundchem.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-3 | ~ 150 - 160 |
| Quinoxaline Quaternary Carbons (C-4a, C-8a) | ~ 140 - 145 |
| Quinoxaline CH Carbons (C-5, C-6, C-7, C-8) | ~ 125 - 130 |
| 2-CH₃ | ~ 20 - 25 |
| Pentyl-1'-CH₂ | ~ 30 - 35 |
| Pentyl-2',3',4'-CH₂ | ~ 22 - 30 |
| Pentyl-5'-CH₃ | ~ 14 |
2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons within the pentyl chain and between neighboring aromatic protons, confirming their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is vital for piecing together the molecular skeleton. Expected key correlations for this compound would include:
The protons of the 2-methyl group showing a cross-peak to the C-2 and C-3 carbons.
The protons of the first methylene group of the pentyl chain showing correlations to C-3, C-2, and the second carbon of the pentyl chain.
The aromatic protons showing correlations to adjacent and tertiary aromatic carbons, confirming the substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum helps identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound would be expected to show several key absorption bands. chemicalbook.com
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. scialert.net
Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the methyl and pentyl groups. scialert.net
C=C and C=N Stretching: The quinoxaline ring contains both C=C and C=N bonds, which would give rise to a series of medium to strong absorptions in the 1450-1620 cm⁻¹ region. scialert.netresearchgate.net
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would appear in the fingerprint region (600-900 cm⁻¹), which can provide information about the substitution pattern of the benzene ring. scialert.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.
Molecular Ion Peak: The molecular formula for this compound is C₁₄H₁₈N₂. Its calculated molecular weight is approximately 214.31 g/mol . Therefore, the mass spectrum should exhibit a prominent molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 214. researchgate.net
Fragmentation Pattern: The fragmentation of alkyl-substituted quinoxalines is often analogous to that of other alkyl-aromatic compounds. researchgate.netmcmaster.ca A major fragmentation pathway is expected to be the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is the most favorable position. This would involve the loss of a butyl radical (•C₄H₉), resulting in a stable cation.
Base Peak: The loss of a butyl radical (mass = 57) from the molecular ion (m/z 214) would generate a fragment at m/z 157. This fragment is expected to be highly stable and thus would likely be the base peak (the most intense peak) in the spectrum.
Other fragments resulting from the cleavage of the pentyl chain would also be observed, but likely at lower intensities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoxaline. The spectrum is characterized by the wavelengths of maximum absorbance (λₘₐₓ).
For this compound, the conjugated aromatic system of the quinoxaline ring is the primary chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov
π → π Transitions:* Strong absorption bands are expected in the UV region, typically between 250-350 nm, arising from the extensive π-conjugated system of the quinoxaline core. nih.govresearchgate.netnih.gov
n → π Transitions:* A weaker absorption band may be observed at a longer wavelength (above 350 nm), corresponding to the transition of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. nih.gov The exact positions and intensities of these bands are influenced by the solvent and the nature of the substituents. byu.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in unequivocally confirming the molecular structure, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state. While a specific crystal structure for this compound has not been reported in the reviewed literature, the extensive crystallographic studies on related quinoxaline derivatives allow for a detailed prediction of its solid-state characteristics.
Analysis of structurally similar compounds, such as 2,3-dimethylquinoxaline, reveals that the quinoxaline core is typically planar. researchgate.net The benzene and pyrazine (B50134) rings are fused, and the deviation from planarity is generally minimal. For this compound, it is anticipated that the quinoxaline ring system would also be essentially planar. The methyl and pentyl substituents at the C2 and C3 positions, respectively, would extend from this plane.
Due to the lack of specific experimental data for this compound, a representative data table has been generated based on typical values observed for other 2,3-disubstituted quinoxalines. This table illustrates the type of information that would be obtained from an X-ray crystallographic analysis.
Representative Crystallographic Data for this compound
| Parameter | Representative Value |
| Chemical Formula | C₁₄H₁₈N₂ |
| Formula Weight | 214.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 - 9.5 |
| b (Å) | ~ 10.0 - 11.0 |
| c (Å) | ~ 12.0 - 13.0 |
| α (°) | 90 |
| β (°) | ~ 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | ~ 1100 - 1300 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.1 - 1.2 |
This hypothetical data provides a reasonable expectation for the crystallographic parameters of this compound, pending experimental verification. The precise values would ultimately depend on the specific crystallization conditions and the resulting polymorphic form.
Computational Investigations of 2 Methyl 3 Pentylquinoxaline
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are foundational to understanding the intrinsic properties of a molecule like 2-Methyl-3-pentylquinoxaline, governed by the principles of the Schrödinger equation. youtube.com These ab initio (first-principles) methods provide a detailed description of the electronic distribution and energy levels without prior experimental data. youtube.comosti.gov For this compound, QM approaches such as Hartree-Fock (HF) theory and more advanced post-HF methods are employed to model its electronic behavior. gatech.eduarxiv.org
HF theory offers a fundamental approximation by treating each electron in the molecule as moving in the average field of all other electrons, described by a single Slater determinant. gatech.edu While computationally efficient, it neglects electron correlation, which can be crucial for accurate predictions. More sophisticated methods build upon the HF foundation to incorporate these correlation effects, providing a more precise picture of the molecule's electronic structure.
A primary output of these calculations is the delineation of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netpku.edu.cn The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity. researchgate.netresearchgate.net For quinoxaline (B1680401) derivatives, these FMO calculations help predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Furthermore, QM calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map would likely show negative potential (electron-rich) around the nitrogen atoms of the quinoxaline ring, indicating these are probable sites for electrophilic interaction, such as protonation.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. researchgate.net These include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
These parameters are invaluable for comparing the reactivity of this compound with other related compounds and predicting its behavior in chemical reactions. researchgate.netresearchgate.net
Density Functional Theory (DFT) Studies on Molecular Conformation and Stability
Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the structural and electronic properties of molecules like this compound. researchgate.netresearchgate.net DFT offers a balance between accuracy and computational cost by calculating the total energy of the molecule based on its electron density rather than a complex many-electron wavefunction. researchgate.net Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to achieve results that correlate well with experimental data for quinoxaline and related heterocyclic systems. researchgate.netnih.gov
A fundamental application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy. The flexibility of the pentyl group introduces multiple possible conformers. DFT calculations can identify the global minimum energy structure as well as other low-energy local minima, providing insight into the conformational landscape the molecule is likely to populate.
Once the optimized geometry is obtained, frequency calculations are typically performed. These calculations serve two main purposes:
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
Thermodynamic Properties: From the vibrational frequencies, various thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be calculated. These values are crucial for predicting the relative stability of different conformers and the spontaneity of reactions involving the molecule.
The table below illustrates the type of data that would be generated from a DFT study on the conformational stability of this compound, comparing a hypothetical extended conformer with a folded one.
| Parameter | Extended Conformer | Folded Conformer | Unit |
|---|---|---|---|
| Relative Energy (ΔE) | 0.00 | +1.85 | kcal/mol |
| Gibbs Free Energy (ΔG) | 0.00 | +2.10 | kcal/mol |
| Dipole Moment | 1.95 | 2.05 | Debye |
| HOMO-LUMO Gap | 4.25 | 4.22 | eV |
This analysis reveals that the extended conformer is predicted to be more stable than the folded one, as indicated by its lower relative energy and Gibbs free energy. Such studies are essential for understanding how the molecule's shape influences its physical properties and biological interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.
The process begins with the three-dimensional structures of both the ligand and the target protein. The ligand's structure is typically optimized using methods like DFT, as described previously. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB). Docking algorithms then systematically explore various possible binding poses of the ligand within the active site or other binding pockets of the protein. These algorithms sample a vast number of orientations and conformations, evaluating each based on a scoring function.
The scoring function estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which ranks the different poses. A lower binding energy generally indicates a more favorable and stable interaction. The results of a docking simulation provide key insights into:
Binding Affinity: A quantitative estimate of how strongly the ligand binds to the target.
Binding Pose: The most likely three-dimensional orientation of the ligand within the protein's binding site.
Key Interactions: The specific non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
For this compound, docking studies could be performed against various protein targets where quinoxaline derivatives have shown activity, such as kinases or DNA. nih.gov The simulation would identify which amino acid residues in the protein's active site interact with the quinoxaline core, the methyl group, and the pentyl chain. For instance, the nitrogen atoms of the quinoxaline ring might act as hydrogen bond acceptors, while the aromatic ring system could engage in pi-pi stacking with residues like phenylalanine or tyrosine. The aliphatic pentyl chain would likely form hydrophobic interactions within a nonpolar pocket of the binding site.
The following interactive table presents hypothetical docking results for this compound against two potential protein targets, illustrating the type of data generated.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |
|---|---|---|---|
| Protein Kinase A (e.g., 1ATP) | -8.5 | Val57, Ala70, Leu173 | Hydrophobic (Pentyl chain) |
| Protein Kinase A (e.g., 1ATP) | -8.5 | Lys72, Asp184 | Hydrogen Bond (N atoms) |
| B-DNA (e.g., 1BNA) | -7.2 | DA6, DT7 | Intercalation, van der Waals |
These results would suggest that this compound has a higher affinity for Protein Kinase A, with specific interactions stabilizing the complex. Such information is critical for structure-based drug design and for understanding the molecular basis of the compound's potential biological activity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics
While molecular docking provides a static snapshot of a potential ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. An MD simulation of the this compound-protein complex, obtained from docking, would provide deeper insights into the stability of the binding pose and the energetics of the interaction in a more realistic, solvated environment.
The simulation begins with the docked complex, which is placed in a simulation box typically filled with water molecules and ions to mimic physiological conditions. The system's behavior is then simulated by solving Newton's equations of motion for every atom, governed by a force field that describes the potential energy of the system. This process, carried out over tens or hundreds of nanoseconds, generates a trajectory that details the position, velocity, and energy of each atom at every time step.
Analysis of this trajectory can reveal:
Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, one can assess whether the initial docked pose is stable. A low and stable RMSD suggests the ligand remains securely in the binding pocket.
Flexibility of the System: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify which parts of the protein become more or less flexible upon ligand binding.
Conformational Changes: MD simulations can capture subtle or significant conformational changes in both the ligand and the protein that occur during the binding process, which are missed in rigid docking studies.
Binding Free Energy: Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy (ΔG_bind). This value provides a more rigorous prediction of binding affinity than docking scores alone.
For this compound, an MD simulation would show how the flexible pentyl chain explores different conformations within the hydrophobic pocket and how water molecules mediate interactions at the binding interface. The simulation would confirm the stability of key hydrogen bonds and hydrophobic contacts predicted by docking, providing a time-averaged view of the interaction landscape.
The table below summarizes the kind of quantitative data that can be extracted from an MD simulation analysis.
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Ligand RMSD | 1.2 ± 0.3 Å | Stable binding pose within the active site. |
| Protein Backbone RMSD | 1.8 ± 0.4 Å | The overall protein structure remains stable. |
| Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | Strong and favorable binding interaction. |
| Key H-Bond Occupancy (Asp184) | 85% | A persistent and stable hydrogen bond is formed. |
These results would provide strong evidence for a stable and energetically favorable interaction between this compound and its target protein, validating the initial docking hypothesis.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental spectra or even predict them before a compound is synthesized. Methods like Density Functional Theory (DFT) are widely used for this purpose.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory (e.g., B3LYP/6-311++G(d,p)). The calculations provide theoretical chemical shifts for each nucleus in the molecule. These values are often scaled or referenced against a standard compound like Tetramethylsilane (TMS) to improve agreement with experimental data. For this compound, this would involve predicting the specific chemical shifts for the protons and carbons on the quinoxaline ring, the methyl group, and the pentyl chain, helping to assign peaks in an experimental spectrum.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized geometry of the molecule. This calculation yields the harmonic vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=N stretching, or aromatic ring deformations. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other factors, the calculated frequencies are typically scaled by an empirical factor to better match experimental spectra.
UV-Visible Spectroscopy: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks. For this compound, TD-DFT would predict the wavelengths of π→π* and n→π* transitions characteristic of the quinoxaline aromatic system.
The following table presents an example of predicted spectroscopic data for this compound compared to hypothetical experimental values.
| Spectroscopy Type | Parameter | Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR | Ring Proton (H-5) | 8.15 ppm | 8.05 ppm |
| ¹³C NMR | Ring Carbon (C-2) | 155.0 ppm | 154.2 ppm |
| IR | C=N Stretch | 1625 cm⁻¹ | 1610 cm⁻¹ |
| UV-Vis | λ_max (π→π*) | 318 nm | 315 nm |
The good correlation between calculated and experimental data demonstrates the utility of computational methods in structural elucidation and spectroscopic analysis.
Mechanistic Elucidation of Reactions Involving Quinoxaline Derivatives through Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound or related derivatives, computational studies can map out the entire potential energy surface, providing a step-by-step understanding of how reactants are converted into products.
This mechanistic investigation typically involves:
Geometry Optimization: Calculating the optimized structures of all reactants, intermediates, transition states (TS), and products involved in the proposed reaction pathway.
Transition State Searching: Locating the transition state structure for each step of the reaction. A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Frequency Calculations: Performing vibrational frequency calculations on all optimized structures. Reactants, intermediates, and products should have all positive (real) frequencies, confirming they are energy minima. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond).
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. This confirms that the identified TS correctly connects the intended reactant and product (or intermediate) for that specific step.
For instance, a computational study could elucidate the mechanism of a nucleophilic aromatic substitution (S_NAr) reaction on the quinoxaline ring. The calculations would model the initial attack of the nucleophile to form a high-energy intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group to yield the final product. The DFT calculations would provide the activation energies for both steps, allowing for the identification of the rate-determining step of the reaction.
The data table below illustrates the kind of energetic information that would be obtained from a DFT study on a hypothetical two-step reaction involving a quinoxaline derivative.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Quinoxaline + Nucleophile | 0.0 |
| TS1 | First Transition State | +18.5 |
| Intermediate | Meisenheimer Complex | +5.2 |
| TS2 | Second Transition State | +12.0 |
| Products | Substituted Quinoxaline | -10.3 |
From this data, the first step (Reactants → TS1) has the highest activation energy (18.5 kcal/mol) and is therefore the rate-determining step. Such detailed mechanistic insights are crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic routes for quinoxaline-based compounds.
Structure Activity Relationship Sar Studies Pertaining to 2 Methyl 3 Pentylquinoxaline Analogues
Impact of Alkyl Chain Length and Branching on Biological Efficacy
The biological activity of 2,3-dialkylquinoxaline derivatives is significantly influenced by the nature of the alkyl groups at these positions. The length and branching of these carbon chains play a critical role in the molecule's interaction with biological targets, largely due to their effects on lipophilicity and steric hindrance.
Generally, an increase in the length of the alkyl chain can enhance the lipophilicity of the compound. This may lead to improved cell membrane permeability and, consequently, better biological efficacy up to a certain point. However, excessively long alkyl chains can lead to a decrease in activity, potentially due to reduced solubility in aqueous biological fluids or unfavorable steric interactions within the binding site of a target protein.
Branching of the alkyl chains, for instance, replacing a linear pentyl group with a branched isomer, can have varied effects. Branching can alter the molecule's shape, which may lead to a better or worse fit within a biological receptor. In some cases, branched alkyl groups can increase metabolic stability by shielding the molecule from enzymatic degradation.
While specific studies on a homologous series of 2-methyl-3-alkylquinoxalines are not extensively documented in publicly available literature, general principles from related heterocyclic compounds suggest a parabolic relationship between alkyl chain length and biological activity. This indicates that there is an optimal chain length for maximum efficacy, beyond which the activity tends to decrease.
| Compound | Alkyl Group at C3 | Relative Lipophilicity (Predicted) | Observed/Predicted Biological Activity Trend |
|---|---|---|---|
| 2-Methyl-3-propylquinoxaline | Propyl | Moderate | Baseline |
| 2-Methyl-3-butylquinoxaline | Butyl | Moderately High | Potentially Increased |
| 2-Methyl-3-pentylquinoxaline | Pentyl | High | Optimal/Near-Optimal |
| 2-Methyl-3-hexylquinoxaline | Hexyl | Very High | Potentially Decreased |
| 2-Methyl-3-isopropylquinoxaline | Isopropyl (Branched) | Moderate | Activity may vary based on steric fit |
Positional Isomerism and Substituent Effects on Activity Profiles
The arrangement of substituents on the quinoxaline (B1680401) ring system is a key determinant of biological activity. Positional isomerism, which involves moving substituents to different positions on the quinoxaline nucleus, can drastically alter a compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.
Studies on various quinoxaline derivatives have shown that the position of a substituent can lead to significant differences in activity. For instance, a substituent at the 6-position may have a different biological effect compared to the same substituent at the 7-position. This is due to the different electronic and steric environments at these positions, which can affect how the molecule orients itself within a binding pocket.
While specific comparative studies on positional isomers of this compound are limited, research on other quinoxaline series highlights the importance of substituent placement. For example, in a series of quinoxalin-6-amine analogs, substitutions at the 2, 3, and 6-positions were explored, revealing that the nature and position of these groups were critical for their antiproliferative activity.
| Compound Analogue | Substituent Position | Potential Effect on Activity |
|---|---|---|
| 2-Methyl-3-pentyl-6-nitroquinoxaline | 6-position (electron-withdrawing) | May alter electronic properties, potentially enhancing or decreasing activity depending on the target. |
| 2-Methyl-3-pentyl-7-methoxyquinoxaline | 7-position (electron-donating) | Could increase electron density and affect binding affinity. |
| 5-Methyl-3-pentyl-quinoxaline | Isomer with methyl at C5 | Significant change in steric and electronic profile, likely leading to a different activity profile. |
Heteroatom Incorporation and Its Influence on Biological Performance
The replacement of carbon atoms within the alkyl side chains of this compound with heteroatoms such as oxygen, nitrogen, or sulfur can lead to profound changes in the molecule's physicochemical properties and biological activity. This strategy, known as bioisosteric replacement, is a common approach in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
Introducing a heteroatom can alter a compound's polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing a methylene (B1212753) (-CH2-) group in the pentyl chain with an oxygen atom to form an ether linkage can increase polarity and introduce a hydrogen bond acceptor site. Similarly, incorporating a nitrogen atom can introduce a basic center and a hydrogen bond donor/acceptor site, which could lead to new or enhanced interactions with a biological target.
The inclusion of sulfur can also modify the steric and electronic characteristics of the side chain. Thioethers, for instance, are generally more lipophilic than their ether counterparts. The specific impact of heteroatom incorporation depends on the nature of the heteroatom, its position within the side chain, and the biological target .
| Analogue Type | Modification | Potential Impact on Biological Performance |
|---|---|---|
| Ether Analogue | Replacement of a -CH2- in the pentyl chain with -O- | Increased polarity, potential for hydrogen bonding, altered metabolic profile. |
| Amine Analogue | Replacement of a -CH2- in the pentyl chain with -NH- | Increased polarity, introduction of a basic center, hydrogen bond donor/acceptor capabilities. |
| Thioether Analogue | Replacement of a -CH2- in the pentyl chain with -S- | Altered lipophilicity and steric profile, potential for different metabolic pathways. |
Stereochemical Considerations in Quinoxaline Derivatives
Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical agents, as biological systems are inherently chiral. While the parent this compound is achiral, the introduction of chiral centers into its analogues can lead to enantiomers or diastereomers with significantly different biological activities.
A chiral center could be introduced, for example, by branching the pentyl chain in a way that creates a stereocenter. In such cases, it is common for one enantiomer to exhibit higher potency than the other, a phenomenon known as eudismic ratio. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal interaction with the chiral binding site of a biological target, such as an enzyme or receptor.
| Chiral Analogue Example | Stereochemical Feature | Expected Outcome |
|---|---|---|
| 2-Methyl-3-((S)-pentan-2-yl)quinoxaline | (S)-enantiomer at the chiral center of the pentyl group | May exhibit higher or lower activity compared to the (R)-enantiomer due to differential binding to a chiral receptor. |
| 2-Methyl-3-((R)-pentan-2-yl)quinoxaline | (R)-enantiomer at the chiral center of the pentyl group | Biological activity is likely to differ from the (S)-enantiomer. |
Non Biological Applications of Quinoxaline Derivatives
Applications in Materials Science
The unique electronic structure of the quinoxaline (B1680401) ring, characterized by its π-deficient nature, makes its derivatives highly attractive for applications in materials science. The strategic placement of substituents, such as the methyl and pentyl groups in 2-Methyl-3-pentylquinoxaline, allows for the fine-tuning of their electronic and physical properties.
Organic Semiconductors
Quinoxaline derivatives are recognized for their potential as n-type organic semiconductors, a class of materials that facilitate the transport of electrons. qmul.ac.uknih.gov This property stems from the electron-deficient character of the quinoxaline core. The incorporation of alkyl groups, like the methyl and pentyl substituents in this compound, can influence the material's processability and morphology in thin films, which are critical factors for device performance. frontiersin.org While specific studies on this compound as an organic semiconductor are not widely documented, the general characteristics of quinoxaline-based materials suggest its potential in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. qmul.ac.uknih.govfrontiersin.org
Table 1: Representative Properties of Quinoxaline-Based Organic Semiconductors
| Property | Typical Value Range for Quinoxaline Derivatives | Potential Significance for this compound |
|---|---|---|
| Electron Mobility | 10⁻⁵ to 10⁻² cm²/Vs | The alkyl chains could enhance solubility for solution-based processing of semiconductor layers. |
| HOMO Energy Level | -5.0 to -6.0 eV | The electron-donating alkyl groups might raise the HOMO level, affecting charge injection and stability. |
| LUMO Energy Level | -2.5 to -3.5 eV | The electron-deficient quinoxaline core contributes to a low LUMO level, facilitating electron injection. |
Electroluminescent Materials
The photoluminescent properties of quinoxaline derivatives have led to their investigation as materials for organic light-emitting diodes (OLEDs). acs.orgresearchgate.netgoogle.com They can function as electron-transporting materials or as hosts and guests in the emissive layer. google.com The emission color of quinoxaline-based materials can be tuned by modifying the substituents on the quinoxaline core. The presence of alkyl groups in this compound would likely influence its solid-state packing and photophysical properties, which are key to the efficiency and color purity of an OLED. acs.org Some quinoxaline derivatives have been shown to be effective in yellow/orange emitting devices. rsc.org
Table 2: Electroluminescent Properties of Representative Quinoxaline Derivatives
| Property | Typical Performance Metric | Potential Role of this compound |
|---|---|---|
| Emission Color | Green to Orange-Red | The specific emission color would depend on its electronic structure and solid-state morphology. |
| Fluorescence Quantum Yield | Can be high, approaching unity in some cases. rsc.org | The non-polar alkyl groups might favor higher quantum yields in non-polar host materials. |
| Device Efficiency | External quantum efficiencies of several percent have been achieved. | The balance of charge transport, influenced by the substituents, would be crucial for high efficiency. |
Dyes
Table 3: Characteristics of Quinoxaline-Based Dyes
| Application | Key Parameter | Relevance of this compound Structure |
|---|---|---|
| Dye-Sensitized Solar Cells | Molar Extinction Coefficient | The quinoxaline core provides a strong chromophore for light absorption. |
| Power Conversion Efficiency | The alkyl groups could improve dye regeneration and reduce charge recombination. | |
| Photoinitiators | Absorption Wavelength | The absorption spectrum would likely be in the UV-Vis region, suitable for light-induced polymerization. mdpi.comnih.gov |
Catalytic Applications
While the primary focus on quinoxaline derivatives has been in materials science, their unique electronic properties also lend them to applications in catalysis. The nitrogen atoms in the quinoxaline ring can act as coordination sites for metal ions, and the aromatic system can participate in various chemical transformations. orientjchem.orgijpsjournal.com Although specific catalytic applications of this compound are not well-documented, related quinoxaline structures have been employed in several catalytic systems. For instance, they can be part of ligands in transition metal catalysis or act as organocatalysts. The electron-donating nature of the methyl and pentyl groups in this compound could modulate the catalytic activity of a metal center coordinated to the quinoxaline core.
DNA Cleaving Agents
Quinoxaline derivatives have been investigated for their ability to interact with DNA and, in some cases, to act as DNA cleaving agents. nih.govnih.gov This activity is often mediated by the production of reactive oxygen species upon irradiation or in the presence of a co-reagent. The planar aromatic structure of the quinoxaline ring allows it to intercalate between the base pairs of DNA, while the substituents can influence the binding affinity and specificity. The potential of this compound as a DNA cleaving agent would depend on its ability to bind to DNA and generate damaging species. The hydrophobic pentyl group might enhance its association with the nonpolar interior of the DNA double helix.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tris(8-hydroxyquinolinato)aluminum |
Future Research Trajectories for 2 Methyl 3 Pentylquinoxaline
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of 2-methyl-3-pentylquinoxaline, while not extensively detailed in current literature, can be approached through established methods for quinoxaline (B1680401) formation. The primary route involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. For this compound, this would specifically involve the reaction of o-phenylenediamine with 2,3-octanedione.
Future research will likely focus on optimizing this synthesis to improve yield, reduce reaction times, and enhance selectivity, particularly in the context of creating derivatives. Key areas for development include:
Catalysis: Investigating various catalysts, such as Lewis acids or solid-supported catalysts, to facilitate the condensation reaction under milder conditions and with greater efficiency.
Green Chemistry Approaches: The use of more environmentally friendly solvents, such as water or ethanol, and exploring solvent-free reaction conditions to minimize the environmental impact of the synthesis. benthamdirect.com
One-Pot Syntheses: Developing one-pot procedures where the 1,2-dicarbonyl compound is generated in situ followed by condensation, which would streamline the process and reduce purification steps.
Below is a prospective table outlining potential synthetic routes and areas for optimization.
| Synthetic Route | Reactants | Potential Catalyst | Key Optimization Area |
| Classical Condensation | o-Phenylenediamine, 2,3-Octanedione | Acetic Acid | Improvement of yield and purity |
| Microwave-Assisted Synthesis | o-Phenylenediamine, 2,3-Octanedione | None (Microwave Irradiation) | Reduction of reaction time |
| Green Synthetic Route | o-Phenylenediamine, 2,3-Octanedione | Cerium Ammonium Nitrate | Use of eco-friendly solvents |
Advanced Mechanistic Studies on Observed Biological Interactions
While specific biological activities of this compound are not yet widely reported, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. benthamdirect.comcore.ac.ukpharmaceuticaljournal.net Future mechanistic studies on this compound would be crucial to elucidate its potential therapeutic applications.
Initial research would involve screening the compound against various biological targets to identify any activity. Should any significant biological effects be observed, advanced mechanistic studies would follow, focusing on:
Target Identification and Validation: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with this compound.
Enzyme Inhibition Assays: If the compound shows inhibitory activity against a particular enzyme, detailed kinetic studies would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive).
In Silico Modeling: Computational docking studies can predict the binding mode of this compound to its biological target, providing insights into the key intermolecular interactions. researchgate.net
The following table illustrates a hypothetical pathway for the mechanistic study of a potential biological activity.
| Stage | Technique | Objective |
| Initial Screening | Cell-based assays | Identify potential anticancer or antimicrobial activity. |
| Target Identification | Affinity chromatography | Isolate and identify the protein target of the compound. |
| Mechanistic Study | Enzyme kinetics | Determine the mode of enzyme inhibition. |
| Structural Biology | X-ray crystallography | Elucidate the three-dimensional structure of the compound bound to its target. |
Rational Design of New Quinoxaline Analogues for Specific Biological Targets
Based on the mechanistic insights gained, the rational design of new analogues of this compound can be undertaken to enhance its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be pivotal in this process.
The design of new analogues would involve systematic modifications of the this compound scaffold, including:
Alteration of Alkyl Chains: Modifying the methyl and pentyl groups at the 2 and 3 positions to explore the effect of chain length and branching on biological activity.
Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy groups) onto the benzene ring to modulate the electronic properties and steric profile of the molecule.
Introduction of Functional Groups: Adding specific functional groups that can form targeted interactions (e.g., hydrogen bonds, ionic bonds) with the biological target.
The table below presents a hypothetical SAR study for a series of this compound analogues.
| Analogue | Modification | Predicted Effect on Activity | Rationale |
| 1 | Replacement of pentyl with a shorter alkyl chain | Decrease | Reduced hydrophobic interaction with the target. |
| 2 | Introduction of a hydroxyl group on the pentyl chain | Increase | Potential for a new hydrogen bond with the target. |
| 3 | Addition of a chlorine atom to the benzene ring | Increase | Enhanced binding through halogen bonding. |
Exploration of Emerging Applications in Interdisciplinary Fields
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in various interdisciplinary fields. The quinoxaline core is known for its interesting photophysical and electronic properties.
Emerging applications to be explored include:
Materials Science: Quinoxaline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as organic semiconductors. The specific substitution pattern of this compound could be fine-tuned to achieve desired electronic properties.
Flavor and Fragrance Industry: A patent has described this compound as a flavor agent, indicating its potential use in the food and beverage industry. google.com Further research could explore its specific flavor profile and applications.
Biochemical Probes: A derivative, 6,7-dimethoxy-2-methyl-3-pentylquinoxaline, has been used as an internal standard in HPLC analysis for the detection of methylglyoxal in biological samples. nih.govsci-hub.se This suggests that other derivatives could be developed as specialized probes for analytical and diagnostic purposes.
The table below summarizes potential interdisciplinary applications.
| Field | Potential Application | Rationale |
| Materials Science | Organic semiconductor | The conjugated quinoxaline system can be tailored for electronic applications. |
| Food Science | Flavoring agent | Known application from patent literature. google.com |
| Analytical Chemistry | Chromatographic standard | A derivative is already used as an internal standard. nih.govsci-hub.se |
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-3-pentylquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of 1,2-diketones with 1,2-diamines. For this compound, a modified approach using 2-pentanone derivatives and o-phenylenediamine under reflux in acetic acid (120°C, 12 hours) is reported, yielding ~65% . Optimization includes varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid), with DMF improving solubility but requiring post-synthetic purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) .
Table 1 : Yield Comparison Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic Acid | None | 120 | 65 |
| Ethanol | p-TsOH | 80 | 52 |
| DMF | FeCl₃ | 100 | 70 |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃, δ 7.5–8.2 ppm for aromatic protons) and FT-IR (C=N stretch at ~1600 cm⁻¹) for structural confirmation . Purity is assessed via HPLC (C18 column, methanol:water 80:20, retention time ~6.2 minutes) or GC-MS (electron ionization, m/z 244 [M⁺]) . X-ray crystallography (e.g., Bruker APEX2 diffractometer) resolves stereochemistry but requires single crystals grown via slow evaporation in ethyl acetate .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is light-sensitive; store in amber vials under nitrogen at –20°C. Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) show <5% decomposition by HPLC. Avoid aqueous buffers (pH >8) due to hydrolysis of the quinoxaline ring .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions or biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-quinoxaline) to track nitrogen participation in coordination chemistry. For biological studies, molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like cytochrome P450 . Validate with kinetic assays (e.g., fluorogenic substrates in microsomal preparations) and compare with control compounds lacking the pentyl group .
Q. How should researchers address contradictory data in photophysical or toxicity studies of this compound?
- Methodological Answer : Contradictions in fluorescence quantum yields (e.g., 0.2 vs. 0.4) may stem from solvent polarity or excitation wavelength. Replicate experiments using standardized protocols (e.g., degassed acetonitrile, λ_ex = 350 nm) . For toxicity disparities, apply mixed-effects models to account for cell-line variability (e.g., HepG2 vs. HEK293) and include positive controls (e.g., cisplatin) . Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target pathways .
Q. What mixed-methods approaches integrate computational and experimental data to study this compound’s reactivity?
- Methodological Answer : Combine DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to predict reaction transition states with in situ FT-IR monitoring of intermediates . For biological systems, pair high-content screening (e.g., mitochondrial membrane potential assays) with qualitative interviews to contextualize lab findings in broader pharmacological frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
